5-chloro-4-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole
Overview
Description
5-chloro-4-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro group at the 5-position, a fluorobenzoyl group at the 4-position, and a dimethyl group at the 1,3-positions of the pyrazole ring
Preparation Methods
The synthesis of 5-chloro-4-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole involves several steps. One common method includes the acylation of 1,3-dimethyl-5-pyrazolone with 4-fluorobenzoyl chloride, followed by chlorination to introduce the chloro group at the 5-position . The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the acylation reaction. The chlorination step can be carried out using reagents like thionyl chloride or phosphorus pentachloride .
Chemical Reactions Analysis
5-chloro-4-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
5-chloro-4-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-4-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-chloro-4-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:
5-chloro-1,3-dimethyl-1H-pyrazole: Lacks the fluorobenzoyl group, resulting in different chemical and biological properties.
4-fluorobenzoyl chloride: Used as a precursor in the synthesis of the target compound, but lacks the pyrazole ring structure.
1,3-dimethyl-5-pyrazolone: Another precursor in the synthesis, which lacks the chloro and fluorobenzoyl groups.
Properties
IUPAC Name |
[(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 4-fluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O2/c1-8-11(12(14)18(2)17-8)7-16-20-13(19)9-3-5-10(15)6-4-9/h3-7H,1-2H3/b16-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSFVKXMYQPQHY-FRKPEAEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NOC(=O)C2=CC=C(C=C2)F)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/OC(=O)C2=CC=C(C=C2)F)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323087 | |
Record name | [(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820549 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477709-09-4 | |
Record name | [(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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